1-Boc-4-formyl-azepane
Overview
Description
1-Boc-4-formyl-azepane, also known as tert-butyl 4-formylazepane-1-carboxylate, is an organic compound with the CAS Number: 1065608-54-9 . It has a molecular weight of 227.3 and is typically stored in a freezer . The compound is usually in the form of an oil .
Molecular Structure Analysis
The linear formula of 1-Boc-4-formyl-azepane is C12H21NO3 . The InChI code and key are not provided in the search results.Physical And Chemical Properties Analysis
1-Boc-4-formyl-azepane is an oil with a molecular weight of 227.3 . It is typically stored in a freezer and shipped at room temperature .Scientific Research Applications
Asymmetric Synthesis of N-heterocycles : A study by Seki, Tanaka, and Kitamura (2012) demonstrates the use of a CpRu complex for asymmetric intramolecular dehydrative N-allylation. This method is effective for synthesizing α-alkenyl pyrrolidine-, piperidine-, and azepane-type N-heterocycles, including those with Boc and formyl substitutions, which are crucial for further natural product synthesis (Seki, Tanaka, & Kitamura, 2012).
Enantioselective Synthesis : Lee and Beak (2006) achieved asymmetric syntheses of azepanes using a lithiation-conjugate addition sequence. This process is crucial for creating 4,5,6- and 3,4,5,6-substituted azepanes with high diastereoselectivity and enantioselectivity (Lee & Beak, 2006).
Synthesis of Nitrogen-Containing Heterocyclic Systems : Research by Renault et al. (2023) outlines the syntheses of various alkaloids and nitrogen-containing compounds including N-Boc-coniine and pyrrolo[1,2a]azepine. This demonstrates the versatile application of 1-Boc-4-formyl-azepane in synthesizing complex heterocyclic systems (Renault et al., 2023).
Intramolecular 1,3-Dipolar Cycloadditions : Würdemann and Christoffers (2014) explored the preparation of pyrrolidines, piperidines, and azepanes with annulated isoxazole rings using intramolecular 1,3-dipolar cycloadditions. This method involves N-Boc-protected substrates, highlighting the importance of 1-Boc-4-formyl-azepane in such syntheses (Würdemann & Christoffers, 2014).
Pharmaceutical Significance in Drug Discovery : Zha et al. (2019) discuss the pharmaceutical significance of azepane-based motifs, including those with Boc and formyl groups, in drug discovery. Azepane derivatives exhibit diverse pharmacological properties and structural diversity, making them valuable in developing new therapeutic agents (Zha et al., 2019).
Palladium Catalyzed C–H Arylation of Thioamides : Jain et al. (2016) developed a method for enantioselective α-C–H coupling of a wide range of amines, including azepanes. This process is significant in drug discovery, emphasizing the relevance of 1-Boc-4-formyl-azepane in creating bioactive compounds (Jain et al., 2016).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-formylazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-14)6-8-13/h9-10H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGLIJYHRJWIKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-formyl-azepane |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.